(E)-3-(3-chlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2S/c1-13-6-7-18(14(2)8-13)19-12-24-20(23-19)16(11-22)9-15-4-3-5-17(21)10-15/h3-10,12H,1-2H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIFNJCWMAMGAK-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)Cl)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-chlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial, antifungal, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 350.86 g/mol. The structure features a thiazole ring, which is known for its biological activity, particularly against various pathogens.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. In one study, thiazole derivatives exhibited significant activity against vancomycin-resistant Enterococcus faecium, suggesting that modifications in the thiazole structure can enhance antibacterial efficacy .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3h | Staphylococcus aureus | 0.5 µg/mL |
| 3j | Enterococcus faecium | 0.25 µg/mL |
| 7 | Candida auris | 1.0 µg/mL |
Antifungal Activity
Thiazole compounds have also shown promising antifungal activity. For example, derivatives similar to this compound were reported to be effective against drug-resistant strains of Candida, including Candida auris, outperforming traditional antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of thiazole derivatives is another area where this compound may play a significant role. Studies have shown that certain thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value lower than that of doxorubicin in assays against Jurkat and HT29 cell lines, indicating strong antiproliferative activity .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | Jurkat | 1.61 |
| 10 | HT29 | 1.98 |
| 13 | Jurkat/HT29 | <1.0 |
Structure-Activity Relationship (SAR)
The biological activities of thiazole derivatives are often influenced by their structural characteristics. The presence of electron-withdrawing groups like chlorine and methyl substitutions on the phenyl rings has been correlated with enhanced biological activities. Specifically, substituents at the para position on the phenyl ring have shown to significantly impact the potency against both bacterial and cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study focused on a series of thiazole derivatives revealed that compounds with specific substitutions showed promising results against both bacterial and fungal pathogens. The modifications in the thiazole moiety were crucial for enhancing their antimicrobial properties.
- Cytotoxicity Assessment : Another research project evaluated various thiazole analogs for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific structural features exhibited potent anticancer activity, suggesting that this compound could be a candidate for further development.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-3-(3-chlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves a multi-step process that includes the formation of thiazole derivatives. The compound is synthesized through a reaction involving 3-chlorobenzaldehyde, 2-cyano-4-(2,4-dimethylphenyl)thiazole, and appropriate reagents under controlled conditions to ensure high yield and purity. The synthetic pathway can be summarized as follows:
- Formation of Thiazole Derivative : The initial step involves the condensation of a substituted phenyl compound with thioamide derivatives.
- Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile to form the final product.
The structure of the compound can be confirmed using spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance:
- Antibacterial Activity : Studies indicate that thiazole derivatives possess potent antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
- Antifungal Activity : The compound may also demonstrate antifungal properties effective against drug-resistant strains of Candida species, highlighting its potential in treating infections caused by resistant pathogens .
Antioxidant Properties
Compounds with thiazole moieties have been noted for their antioxidant capabilities. They can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .
Medicinal Chemistry
The unique structure of this compound makes it a candidate for drug development:
- Anticancer Agents : Thiazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Their mechanism often involves targeting specific pathways related to tumor growth and survival.
- Anti-inflammatory Drugs : The anti-inflammatory potential of these compounds can be explored in developing treatments for chronic inflammatory diseases .
Agricultural Applications
Thiazole derivatives are also being researched for their potential use as agrochemicals:
- Pesticides : The antimicrobial properties suggest that such compounds could serve as effective pesticides or fungicides, providing an alternative to traditional chemical agents while reducing environmental impact .
Case Studies
Several studies have documented the efficacy of thiazole derivatives similar to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related acrylonitrile-thiazole derivatives, focusing on synthesis, physicochemical properties, and applications. Key analogs are summarized in Table 1 and discussed below.
Table 1: Comparative Analysis of Acrylonitrile-Thiazole Derivatives
Key Findings from Comparative Analysis
Structural Variations and Synthesis Efficiency The target compound shares a thiazole-acrylonitrile scaffold with analogs like those in and , but differs in substituents. Urea derivatives (e.g., 11f in ) exhibit high yields (~85%), suggesting that introducing acrylonitrile instead of urea may require optimization for similar efficiency. Substituents on the thiazole ring (e.g., 2,4-dimethylphenyl vs.
Physicochemical and Spectral Properties Melting points and ESI-MS data are sparsely reported for acrylonitrile-thiazoles, unlike urea-thiazole derivatives (e.g., 1f in : m.p. 198–200°C, ESI-MS 667.9). This gap highlights the need for further characterization of acrylonitrile analogs. The TP1 dye demonstrates the impact of extended conjugation (via diphenylamino-thiophenyl groups) on fluorescence, achieving a low cyanide detection limit (4.24×10⁻⁸ M). The target compound’s 3-chlorophenyl and 2,4-dimethylphenyl groups may similarly tune photophysical properties.
The 3-chlorophenyl group, known for enhancing lipophilicity and bioactivity, could position this compound for drug discovery . Commercial analogs (e.g., ) with naphthalenyl substituents indicate industrial interest in acrylonitrile-thiazoles for diverse applications, though specific uses remain proprietary.
Challenges and Opportunities Limited data on yields and melting points for acrylonitrile-thiazoles compared to urea derivatives underscore the need for systematic studies. The planar conformation observed in isostructural thiazole derivatives (e.g., ) suggests that steric effects from 2,4-dimethylphenyl substituents might disrupt crystallinity or solubility, requiring formulation adjustments.
Q & A
Basic: What synthetic methodologies are recommended for preparing (E)-3-(3-chlorophenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile?
The compound can be synthesized via Knoevenagel condensation , a widely used method for α,β-unsaturated nitriles. For example, reacting a thiazole-containing ketonitrile precursor (e.g., 2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-oxopropanenitrile) with 3-chlorobenzaldehyde under solvent-free, catalyst-free conditions yields the (E)-isomer selectively due to steric and electronic effects. Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to maximize yield .
Basic: How can the stereochemical configuration (E/Z) of this acrylonitrile derivative be confirmed?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, similar acrylonitrile derivatives (e.g., (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile) were crystallized and analyzed using Mo Kα radiation (λ = 0.71073 Å) to confirm the Z-configuration via bond-angle and torsion-angle measurements . Alternatively, NOESY NMR can distinguish E/Z isomers by analyzing spatial proximity of aromatic protons .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Confirm nitrile stretch (~2220 cm⁻¹) and C=C conjugation (~1600 cm⁻¹).
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and thiazole/acrylonitrile carbons (δ 110–160 ppm).
- UV-Vis : Detect π→π* transitions (λmax ~300–400 nm) for conjugated systems .
- HRMS : Validate molecular formula (e.g., C₁₈H₁₄ClN₃S) with <2 ppm error .
Advanced: How can substituent effects on biological activity be systematically investigated?
Structure-Activity Relationship (SAR) studies should involve:
Variation of substituents : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the phenyl/thiazole rings.
Biological assays : Test antimicrobial activity (e.g., MIC against S. aureus and E. coli) and compare with reference compounds like phenothiazine derivatives .
Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate binding scores with experimental IC₅₀ values .
Advanced: What experimental design strategies optimize reaction conditions for scale-up?
A Box-Behnken design (BBD) with three factors (e.g., temperature, catalyst loading, solvent ratio) and three levels is recommended. For example, in photocatalytic degradation studies of acrylonitriles, BBD identified optimal H₂O₂ concentration (10 mM) and pH (6.5) with <5% prediction error . Apply similar DOE principles to maximize yield while minimizing byproducts.
Advanced: How can molecular modeling predict toxicity or environmental fate?
Quantitative Structure-Toxicity Relationship (QSTR) models integrate:
- LogP calculations (e.g., using ChemAxon) to assess bioaccumulation potential.
- Daphnia magna toxicity assays : Compare LC₅₀ values with narcosis-based toxicity thresholds (e.g., acrylonitrile’s baseline toxicity at ~1 mM) .
- DFT calculations : Analyze electrophilicity (ω) and HOMO-LUMO gaps to predict reactivity with biomolecules .
Advanced: What strategies resolve contradictions in biological activity data?
Example: If antimicrobial activity varies between labs, consider:
Strain specificity : Test against standardized ATCC strains.
Solubility controls : Use DMSO/water mixtures (<1% DMSO) to avoid false negatives.
Metabolic interference : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess prodrug activation .
Advanced: Can this compound serve as a precursor for functional materials?
Yes, acrylonitrile derivatives are precursors for carbon fibers via controlled radical polymerization . For example, atom-transfer radical polymerization (ATRP) with Cu(I)/PMDETA catalysts enables precise molecular-weight control (Đ <1.2) for polyacrylonitrile (PAN) fibers . Thermal gravimetric analysis (TGA) under N₂ can assess carbonization efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
